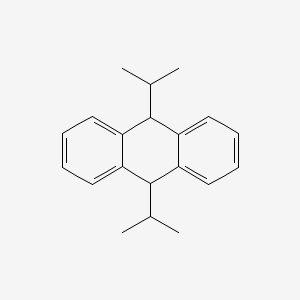
9,10-Di(propan-2-yl)-9,10-dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Di(propan-2-yl)-9,10-dihydroanthracene is an organic compound belonging to the anthracene family. This compound is characterized by the presence of two isopropyl groups attached to the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their applications in organic electronics, photochemistry, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di(propan-2-yl)-9,10-dihydroanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Di(propan-2-yl)-9,10-dihydroanthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to the parent anthracene.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
9,10-Di(propan-2-yl)-9,10-dihydroanthracene has several applications in scientific research:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Photochemistry: Acts as a photosensitizer in photochemical reactions.
Intermediates in Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 9,10-Di(propan-2-yl)-9,10-dihydroanthracene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and photochemistry.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its blue fluorescence and used in OLEDs.
9,10-Dimethylanthracene: Another derivative with applications in photochemistry.
Anthracene: The parent compound with a wide range of applications in organic synthesis and materials science.
Uniqueness
9,10-Di(propan-2-yl)-9,10-dihydroanthracene is unique due to the presence of isopropyl groups, which enhance its solubility and alter its electronic properties compared to other anthracene derivatives. This makes it particularly useful in specific applications such as organic electronics and photochemistry.
Propiedades
Fórmula molecular |
C20H24 |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
9,10-di(propan-2-yl)-9,10-dihydroanthracene |
InChI |
InChI=1S/C20H24/c1-13(2)19-15-9-5-7-11-17(15)20(14(3)4)18-12-8-6-10-16(18)19/h5-14,19-20H,1-4H3 |
Clave InChI |
KYBASOBJNKQTPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C2=CC=CC=C2C(C3=CC=CC=C13)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B12484267.png)
![Methyl 5-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484274.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B12484280.png)
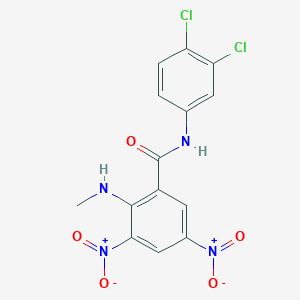
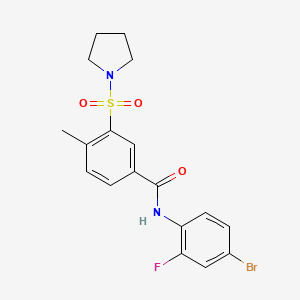
![N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12484292.png)
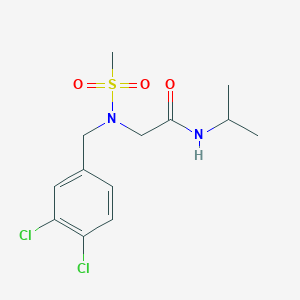
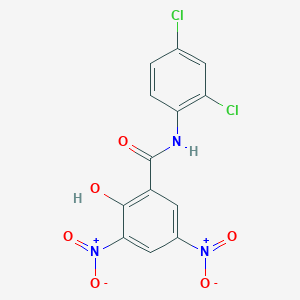
![{4-[3,7,7-trimethyl-1-(4-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid](/img/structure/B12484319.png)
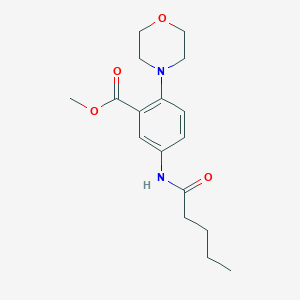
![1-(4-bromophenyl)-6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12484328.png)
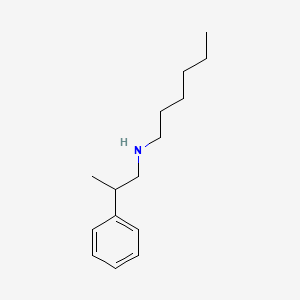
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484338.png)
